2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8O2/c1-27-16-15(25-26-27)17(23-11-22-16)29-8-6-28(7-9-29)10-14(30)24-12-2-4-13(5-3-12)31-18(19,20)21/h2-5,11H,6-10H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSSLPOSRLMXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells. Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound interacts with LSD1 by inhibiting its activity. It has been identified as a reversible LSD1 inhibitor. Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound.
Biochemical Pathways
The inhibition of LSD1 by this compound affects the lysine methylation pathways. LSD1 is a key enzyme in these pathways, and its inhibition can lead to changes in gene expression and other cellular processes.
Biochemical Analysis
Biochemical Properties
The triazolopyrimidine core of 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is known to interact with various enzymes and proteins
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other triazolopyrimidine derivatives. Key differences lie in substituents on the triazole ring, linker groups, and acetamide modifications, which influence physicochemical properties and biological activity.
Substituent Variations on the Triazole Ring
- Main Compound : 3-methyl group on the triazole ring.
- N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide (): Substituent: 3-ethyl group. Molecular weight: 408.47 g/mol .
- N-[4-({4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide ():
Linker and Acetamide Modifications
- Main Compound : Piperazine-acetamide linker with trifluoromethoxy phenyl.
- 2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide ():
Comparative Data Table
Preparation Methods
Aza-Wittig Reaction for Triazolopyrimidine Formation
The triazolopyrimidine scaffold is constructed via an aza-Wittig reaction, a method validated for fused nitrogen heterocycles. A β-ethoxycarbonyliminophosphorane intermediate reacts with aromatic isocyanates to form carbodiimides, which undergo cyclization upon treatment with sodium ethoxide. For the target compound, 3-methyl-1,2,3-triazol-4-amine serves as the starting material, enabling regioselective incorporation of the methyl group during cyclization. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding the triazolopyrimidine core with a chlorine leaving group at the 7-position.
Piperazine Coupling via Nucleophilic Substitution
The 7-chloro-triazolopyrimidine intermediate reacts with piperazine in a nucleophilic aromatic substitution. This step is performed in dichloromethane (DCM) with triethylamine as a base, facilitating the displacement of chlorine by the secondary amine of piperazine. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material, typically within 6–8 hours at 60°C. The product, 4-(3-methyl-3H-[1,2,]triazolo[4,5-d]pyrimidin-7-yl)piperazine, is isolated via filtration and recrystallized from ethanol (yield: 78–85%).
Functionalization with the Acetamide Side Chain
Synthesis of N-[4-(Trifluoromethoxy)Phenyl]Acetamide
The acetamide fragment is prepared by acetylation of 4-(trifluoromethoxy)aniline using acetic anhydride in anhydrous dichloromethane. The reaction is exothermic and requires cooling to 0–5°C to suppress diacetylation. After stirring for 4 hours, the product precipitates as a white solid, which is filtered and washed with cold hexane (yield: 89–92%). Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Alkylation of Piperazine with Chloroacetyl Chloride
The piperazine-triazolopyrimidine intermediate undergoes alkylation at the secondary amine using chloroacetyl chloride. Conducted in DCM with potassium carbonate as a base, the reaction forms 2-chloro-N-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide. The chloroacetamide derivative is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and characterized by mass spectrometry (MS) and infrared (IR) spectroscopy.
Coupling with N-[4-(Trifluoromethoxy)Phenyl]Acetamide
The final step involves nucleophilic displacement of the chloride by 4-(trifluoromethoxy)aniline. The reaction is carried out in acetonitrile at reflux (80°C) for 12 hours, with potassium iodide as a catalyst. After solvent removal, the crude product is recrystallized from a mixture of ethanol and water (yield: 70–75%). The structure is verified via H NMR, C NMR, and elemental analysis.
Optimization and Scalability Considerations
Catalytic Efficiency in Cyclization Steps
Sodium ethoxide (10 mol%) significantly enhances cyclization rates during triazolopyrimidine formation, reducing reaction times from 24 hours to 3–5 hours. Substituting sodium ethoxide with potassium tert-butoxide (t-BuOK) further improves yields (82–88%) but necessitates stricter moisture control.
Solvent Effects on Alkylation
Comparative studies reveal that dimethylformamide (DMF) increases alkylation rates compared to DCM but complicates purification due to higher polarity. Ethyl acetate emerges as a balanced solvent, offering moderate polarity and ease of removal under reduced pressure.
Regioselectivity in Piperazine Functionalization
Mono-substitution of piperazine is achieved by controlling stoichiometry: a 1:1 molar ratio of piperazine to chloroacetyl chloride ensures selective alkylation at one nitrogen atom. Excess reagent leads to bis-alkylation, detectable by MS as a byproduct (m/z = [M+H] + 104).
Analytical Characterization Data
Table 1. Spectroscopic Data for Key Intermediates and Final Product
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) | MS (m/z) [M+H] |
|---|---|---|---|
| 7-Chloro-3-methyltriazolopyrimidine | 2.45 (s, 3H, CH), 8.20 (s, 1H, H-5) | 158.2 (C-7), 148.5 (C-3), 25.1 (CH) | 196.1 |
| Piperazine-triazolopyrimidine intermediate | 2.90–3.10 (m, 8H, piperazine), 8.15 (s, 1H) | 156.8 (C=O), 130.5 (C-5), 46.2 (N-CH) | 289.2 |
| Final product | 2.40 (s, 3H, CH), 4.10 (s, 2H, CH), 7.45–7.60 (m, 4H, Ar-H) | 170.5 (C=O), 121.8 (CFO), 45.8 (CH) | 466.3 |
Challenges and Alternative Routes
Mitsunobu Reaction as an Alternative Coupling Strategy
A patent describes using a Mitsunobu reaction to couple the acetamide fragment with the piperazine-triazolopyrimidine core. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the reaction in THF, but scalability is limited by cost and purification challenges .
Q & A
Q. What are the key synthetic pathways for 2-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves sequential steps:
Core Formation : Construction of the triazolo[4,5-d]pyrimidine core via cyclization of substituted pyrimidines with triazole precursors.
Piperazine Substitution : Introduction of the piperazine group at position 4 of the triazolopyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Acetamide Coupling : Reaction of the intermediate with 4-(trifluoromethoxy)phenylamine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in dichloromethane .
Critical Parameters: Temperature control (60–80°C for cyclization), solvent selection (DMF for polar intermediates), and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~525.2 Da).
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer : Focus on modifying substituents to enhance target binding:
- Triazole Core : Methyl groups at position 3 improve metabolic stability (logP reduction by 0.5 units) .
- Piperazine Linker : Substituting with bulkier groups (e.g., cyclobutyl) increases selectivity for kinase targets (IC₅₀ improvements by 2–3 fold) .
- Acetamide Tail : Fluorinated aryl groups (e.g., trifluoromethoxy) enhance membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
Example SAR Table:
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| Triazole (C3) | Methyl | ↑ Metabolic stability |
| Piperazine (N4) | Cyclobutyl | ↑ Kinase selectivity |
| Acetamide (Ar) | CF₃O-Ph | ↑ Lipophilicity |
Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting binding affinities)?
- Methodological Answer : Use molecular dynamics (MD) and docking simulations to model interactions:
- MD Simulations : Analyze ligand-protein stability (e.g., RMSD < 2 Å over 100 ns trajectories) to identify flexible binding pockets .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent changes (e.g., –CF₃ vs –OCH₃) to predict affinity trends .
- Validation : Cross-reference with experimental IC₅₀ data from kinase assays (e.g., EGFR, IC₅₀ = 12 nM vs simulated 15 nM) .
Q. What experimental design strategies improve synthesis yield and reproducibility?
- Methodological Answer : Apply Design of Experiments (DoE) for optimization:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs THF), catalyst loading (0.1–1.0 eq).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C in DMF with 0.5 eq K₂CO₃ increases yield from 45% to 72%) .
Example DoE Table:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent | THF | DMF | DMF |
| Catalyst (eq) | 0.1 | 1.0 | 0.5 |
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays: 10 μM vs 100 μM alters IC₅₀ by 5-fold) .
- Metabolite Screening : Check for off-target effects using LC-MS to detect hydrolyzed intermediates (e.g., free piperazine reduces potency) .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., conflicting apoptosis data resolved via caspase-3/7 luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
